molecular formula C10H12Cl3NO B1458680 (6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride CAS No. 1965309-69-6

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride

Cat. No. B1458680
M. Wt: 268.6 g/mol
InChI Key: WETOWPPWKWKYKH-UHFFFAOYSA-N
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Description

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride, also known as DCCM-HCl, is a synthetic compound that has been used for a variety of scientific research applications. DCCM-HCl is a crystalline solid that is soluble in water and has a molecular weight of 289.1 g/mol. It is a derivative of the amine hydrochloride family, and it has been used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

Fluorescent Labeling of Methylamine

Huimin Ma, U. Jarzak, and W. Thiemann designed a fluorescent labeling probe, 8-(4,6-dichloro-1,3,5-triazinoxy)quinoline, for in situ monitoring of highly volatile methylamine. This probe labels spectroscopically inert methylamine, enabling significant changes in fluorescence properties useful for detecting methylamine released during specific chemical processes, such as the hydrolysis of N-methylcarbamates like ethiofencarb (Ma, Jarzak, & Thiemann, 2001).

Chemical Synthesis and Biological Evaluation

M. Salem, M. I. Marzouk, Salman Ali, and H. Madkour utilized the active methyl functionality of similar dichloro-chromenones for synthesizing derivatives with potential antibacterial and antifungal activities. These synthetic pathways illustrate the versatility of chromenone derivatives in creating a variety of heterocyclic systems, which might hint at the broad synthetic and medicinal applications of compounds like "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" (Salem et al., 2012).

Spectroscopic and Crystal Structure Analysis

Research by Kasey Trotter, N. Arulsamy, and E. Hulley on the crystal structure of a ruthenium complex with a related ligand highlights the potential for detailed structural and binding studies. Such studies can offer insights into the coordination chemistry of chroman-derivatives, potentially applicable to "(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride" for understanding its interaction with metals and other molecules (Trotter, Arulsamy, & Hulley, 2015).

Novel Synthesis Routes and Reactions

The work of V. Y. Korotaev, I. Kutyashev, A. Barkov, and V. Y. Sosnovskikh on the highly diastereoselective synthesis of chromanes from chromenes underlines the synthetic potential of chroman derivatives in generating structurally complex and stereochemically rich molecules. Such research underscores the versatility of chroman derivatives in organic synthesis and their potential utility in developing novel compounds and materials (Korotaev et al., 2017).

properties

IUPAC Name

(6,8-dichloro-3,4-dihydro-2H-chromen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8;/h2-3,6H,1,4-5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETOWPPWKWKYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2Cl)Cl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,8-Dichloro-chroman-3-yl)-methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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